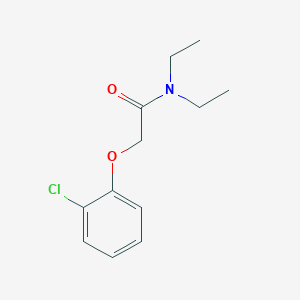
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as C16, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has shown promising results as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on mice, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide was found to significantly reduce inflammation in the paw of mice induced with carrageenan.
Mécanisme D'action
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its effects through various mechanisms. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide induces apoptosis by activating caspase-3 and caspase-9, which are responsible for the cleavage of various proteins involved in cell survival. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also inhibits the Akt/mTOR pathway, which is responsible for cell growth and proliferation. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to be relatively safe and non-toxic, making it an ideal candidate for further studies. However, one of the limitations of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One potential direction is the development of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in combination with other anticancer agents to determine its synergistic effects. Additionally, the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in various animal models of cancer and inflammation can provide further insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide to produce N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQVVHPVQPPEPX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)



![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)
